
Diethylaminoacetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C₆H₁₂N₂·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by diethylamino groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Diethylaminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with formaldehyde and sodium cyanide. The reaction is carried out under controlled conditions to prevent the release of toxic hydrogen cyanide gas . The general procedure is as follows:
- Dissolve 312 g of sodium bisulfite in 750 ml of water.
- Add 225 ml of a 37-40% formaldehyde solution and warm the mixture to 60°C.
- Cool the mixture to 35°C and add 219 g of diethylamine with stirring.
- Allow the mixture to stand for 2 hours.
- Add a solution of 147 g of sodium cyanide dissolved in 400 ml of water with efficient stirring.
- Separate the upper nitrile layer and dry it over Drierite.
- Purify the crude product by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity. Safety measures are strictly followed to handle toxic reagents and by-products.
化学反应分析
Types of Reactions
Diethylaminoacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the reagents and conditions used.
科学研究应用
Diethylaminoacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of diethylaminoacetonitrile hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its electron pair to electrophilic centers. The compound’s reactivity is influenced by the presence of the diethylamino group, which enhances its nucleophilicity and stability .
相似化合物的比较
Diethylaminoacetonitrile hydrochloride can be compared with other similar compounds such as:
Dimethylaminoacetonitrile: Similar in structure but with methyl groups instead of ethyl groups.
Ethylaminoacetonitrile: Contains an ethyl group and an amino group.
Methylaminoacetonitrile: Contains a methyl group and an amino group.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and stability provided by the diethylamino group. This makes it a valuable intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
63884-98-0 |
|---|---|
分子式 |
C6H13ClN2 |
分子量 |
148.63 g/mol |
IUPAC 名称 |
cyanomethyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8(4-2)6-5-7;/h3-4,6H2,1-2H3;1H |
InChI 键 |
LIBVYPREMLFOME-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


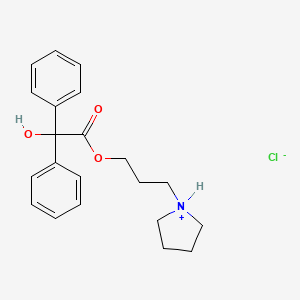
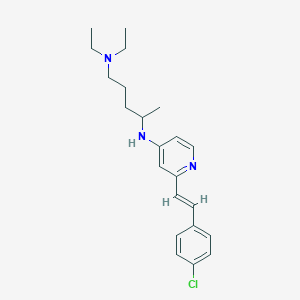

![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
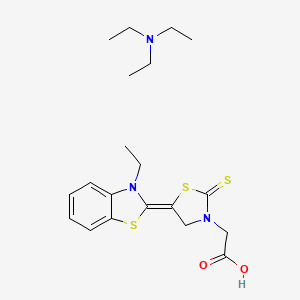

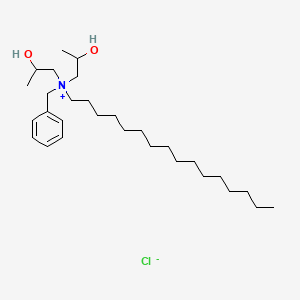
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)

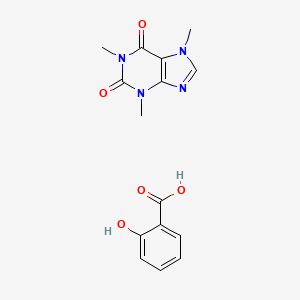


![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
